N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-21(22-15-5-7-18-19(11-15)29-13-28-18)14-3-1-9-25(12-14)20-8-6-16(23-24-20)17-4-2-10-27-17/h2,4-8,10-11,14H,1,3,9,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHLEQMHKUJISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyridazine core distinguishes the target compound from analogs with pyridine, imidazole, or pyrrole cores. For example:
- : Benzoimidazole derivatives (e.g., 4d, 4e, 4f) exhibit halogen or nitro substituents on the benzo[d][1,3]dioxol group, which may enhance metabolic stability or binding affinity compared to the target’s furan substituent .
- : Pyridine/furopyridine-based hepatitis C inhibitors share the benzo[d][1,3]dioxol group but utilize ethynyl or methoxy substituents, which may improve target engagement through hydrophobic interactions .
Table 1: Core Structure Comparison
Substituent Effects
- Furan-2-yl vs. Halogen/Nitro Groups : The target’s furan substituent is electron-rich, enabling π-π stacking or hydrogen bonding, whereas halogen/nitro groups in compounds may enhance lipophilicity and membrane permeability .
- Piperidine Carboxamide vs. Other Amines : The piperidine ring in the target compound likely improves solubility and bioavailability compared to smaller amines (e.g., benzyl groups in ) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The benzo[d][1,3]dioxol group is known to resist oxidative metabolism, a feature shared with ’s pyrrole derivative .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, starting with coupling benzo[d][1,3]dioxole derivatives with pyridazine intermediates. Key steps include:
- Coupling Agents: Use carbodiimides (e.g., EDC) or HOBt for amide bond formation between the piperidine-3-carboxamide and pyridazine moieties .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres prevent oxidation of sulfur-containing intermediates .
- Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from methanol/chloroform) achieves >95% purity .
Validation: Monitor intermediates via TLC and confirm final product purity using HPLC and NMR .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR verify aromatic protons (6.8–8.2 ppm for pyridazine/furan) and carbonyl groups (~165–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for CHNO: 402.1422) .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm) and benzodioxole C-O-C (~1250 cm) .
Cross-Validation: Compare experimental data with computational models (e.g., PubChem-derived InChI keys) .
Basic: What initial biological screening assays are recommended?
Methodological Answer:
- Target Binding Assays: Use fluorescence polarization or SPR to measure affinity for kinases or GPCRs, given pyridazine’s role in kinase inhibition .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC values calculated using nonlinear regression .
- Microbial Inhibition: Assess antibacterial activity (e.g., S. aureus, E. coli) via broth microdilution, noting MIC values .
Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Methodological Answer:
- Core Modifications: Replace furan with thiophene ( : thiophene enhances π-stacking) or vary benzodioxole substituents (e.g., -OCH for improved solubility) .
- Piperidine Substitutions: Introduce methyl groups at C2/C4 to modulate steric hindrance and target selectivity .
- Bioisosteres: Substitute pyridazine with triazolo[4,3-b]pyridazine to enhance metabolic stability (see ) .
Validation: Compare IC values and pharmacokinetic profiles (e.g., LogP, t) across analogs .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) can alter protonation states of basic amines, affecting binding .
- Cell Line Variability: Use isogenic cell lines to control for genetic drift in cytotoxicity studies .
- Solubility Artifacts: Pre-saturate compounds in assay buffers (e.g., 0.1% DMSO) to avoid false negatives .
Resolution: Replicate studies under standardized protocols and validate via orthogonal assays (e.g., SPR vs. ITC) .
Advanced: What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) to identify labile bonds. Piperidine amides may hydrolyze at pH <3; mitigate via cyclopropyl substitution .
- Light Sensitivity: Store lyophilized compounds in amber vials if benzodioxole undergoes photodegradation .
- Metabolic Stability: Use liver microsome assays (human/rat) to identify CYP450-mediated oxidation sites. Introduce fluorine at vulnerable positions (e.g., furan C5) .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for kinases) to identify binding poses. Focus on hydrogen bonds between the carboxamide and Asp86 .
- MD Simulations: GROMACS runs (50 ns) assess conformational stability of the piperidine ring in hydrophobic pockets .
- QSAR Models: Train on datasets with >50 analogs to predict logD and IC values (R >0.7 required) .
Advanced: What mechanistic insights explain its activity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition: For kinases, the pyridazine moiety chelates Mg in the ATP-binding pocket, confirmed via X-ray crystallography (e.g., PDB: 6G9U) .
- Allosteric Modulation: Benzodioxole may bind exosites, as shown by HDX-MS showing reduced deuterium uptake in regulatory regions .
- Proteomics: SILAC-based profiling identifies downstream targets (e.g., MAPK pathway proteins) after compound treatment .
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